Enantioselective Anorexic Efficacy: (R)-Sibutramine vs. (S)-Sibutramine and Racemate
Sibutramine exhibits enantioselective pharmacology. In a direct head-to-head comparison in rats, the (R)-enantiomer of sibutramine demonstrated significantly greater anorexic activity than both the (S)-enantiomer and the racemic (RS)-mixture [1]. This stereoselective difference is critical for studies investigating chiral pharmacology or developing enantiopure formulations, as the racemic product contains approximately 50% of a less active enantiomer.
| Evidence Dimension | Anorexic efficacy |
|---|---|
| Target Compound Data | (R)-sibutramine: superior anorexic effect (quantitative magnitude not specified in available abstract; reported as significantly greater) |
| Comparator Or Baseline | (S)-sibutramine and (RS)-sibutramine (racemate) |
| Quantified Difference | Significantly greater anorexic effect of (R)-enantiomer vs. both (S)-enantiomer and racemate (statistical significance reported) |
| Conditions | Rat model; anorexic effect measured |
Why This Matters
Researchers studying chiral pharmacology or developing enantiopure formulations require this stereoselective differentiation data, as the racemic product contains ~50% of a significantly less active enantiomer.
- [1] Bodhankar SL, Thakurdesai PA, Singhal S, Gaur V. Anorexic effect of (R)-sibutramine: comparison with (RS)-sibutramine and (S)-sibutramine. 2007. View Source
